1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine
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Overview
Description
1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine is a useful research compound. Its molecular formula is C8H15N3S and its molecular weight is 185.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : A study by Titi et al. (2020) focused on the synthesis of hydroxymethyl pyrazole derivatives, including compounds similar to 1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine. These compounds were characterized using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. Their biological activities against breast cancer and microbes were also confirmed (Titi et al., 2020).
Reactivity Studies
- Reactivity with Primary Amines : A study by J. Díaz et al. (2012) explored the reactivity of 1-arylpyrazoles, compounds structurally related to this compound, in synthesizing σ(1) receptor antagonists. The study emphasized the importance of pyrazole substituents and the basic amine group in achieving high activity and selectivity (Díaz et al., 2012).
Biological Evaluation
- Inhibitive Action in Corrosion Prevention : A study by A. Chetouani et al. (2005) examined the inhibitive effect of bipyrazole compounds, similar to this compound, on the corrosion of pure iron in acidic media. These compounds demonstrated efficient inhibition, increasing with concentration, and were confirmed to adsorb on the iron surface following the Langmuir adsorption isotherm model (Chetouani et al., 2005).
Additional Research Applications
- Three-component Microwave-assisted Synthesis : Jiansheng Ng et al. (2022) developed a method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using a three-component reaction under microwave irradiation. This process involves compounds structurally related to this compound and demonstrates the potential for efficient, pot- and step-economic synthesis with a range of primary amines (Ng et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to inhibit certain enzymes and receptors, which could potentially explain their pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways related to their antileishmanial and antimalarial activities .
Result of Action
Pyrazole derivatives have been associated with significant antileishmanial and antimalarial activities .
Properties
IUPAC Name |
1-methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-6(2)5-12-8-7(9)4-11(3)10-8/h4,6H,5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJNYJILPRDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN(C=C1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.